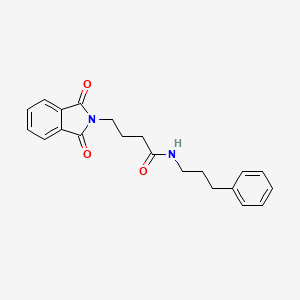

![molecular formula C15H16ClN3O4S2 B4578020 4-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4578020.png)

4-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide

Vue d'ensemble

Description

Synthesis Analysis

Benzenesulfonamides and their derivatives are synthesized through various methods. For instance, the interaction of N-(dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid results in structurally characterized compounds through X-ray single crystal diffraction. This method emphasizes the importance of controlled conditions for obtaining specific isomeric forms (Rublova et al., 2017).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can be extensively analyzed through X-ray crystallography, revealing detailed information about crystal lattice, bond lengths, angles, and molecular conformations. For example, studies have shown how different substituents affect the molecular and electronic structure, highlighting the role of intramolecular hydrogen bonds and steric hindrance in determining the molecular geometry (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving benzenesulfonamide derivatives often explore their potential as inhibitors for various enzymes, illustrating their reactivity and functional applications in medicinal chemistry. For instance, derivatives have been developed as carbonic anhydrase inhibitors, showing specificity towards certain isozymes, which is critical for therapeutic applications (Nocentini et al., 2016).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystal structures of benzenesulfonamide derivatives, are influenced by their molecular structure. These properties are crucial for understanding the material's behavior in different environments and potential applications in drug formulation (Sączewski, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with biological molecules, are fundamental for the application of benzenesulfonamide derivatives in pharmacology. Studies often focus on their inhibitory activity against specific enzymes, which is determined by their ability to bind to active sites and influence enzyme function. These interactions are critical for the development of therapeutic agents (Lolak et al., 2019).

Applications De Recherche Scientifique

Synthesis and Molecular Structure Characterization

- Research on sterically hindered structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride provides insights into their synthesis, crystal and molecular-electronic structure. These studies contribute to understanding the steric effects on molecular interactions and the potential for designing molecules with specific properties (Rublova et al., 2017).

Antitumor Activity

- Novel series of 2-benzylthio-4-chloro-5-R1-benzenesulfonamides have shown in vitro antitumor activity, highlighting the therapeutic potential of sulfonamide derivatives in cancer treatment. One compound, in particular, demonstrated remarkable activity against non-small cell lung cancer (NCI-H522) and melanoma (SK-MEL-2) cell lines (Sławiński & Brzozowski, 2006).

Drug-Excipient Compatibility

- A study on the compatibility between chlorpropamide (a compound with a sulfonylurea group) and various excipients using differential scanning calorimetry indicates the importance of selecting appropriate excipients for pharmaceutical formulations, which is relevant for the development of drugs containing sulfonamide groups (Freire et al., 2009).

Enzyme Inhibition Potential

- Schiff bases of 4-chloro-N-[2-(hydrazinocarbonyl) phenyl]benzenesulfonamide demonstrated enzyme inhibition potential against AChE and BChE enzymes. This suggests their potential application in treating diseases related to enzyme dysfunction, such as Alzheimer's disease (Kausar et al., 2019).

Intraocular Pressure Lowering Properties

- Sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold have been identified as potent inhibitors of carbonic anhydrase isozymes, demonstrating effective intraocular pressure lowering properties when administered topically. This research contributes to the development of new treatments for glaucoma (Casini et al., 2002).

Propriétés

IUPAC Name |

1-(4-chloro-2,5-dimethoxyphenyl)-3-(4-sulfamoylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClN3O4S2/c1-22-13-8-12(14(23-2)7-11(13)16)19-15(24)18-9-3-5-10(6-4-9)25(17,20)21/h3-8H,1-2H3,(H2,17,20,21)(H2,18,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFKXXHIILNOEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N)OC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

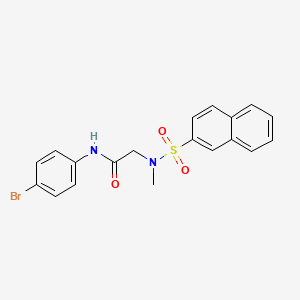

![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4577941.png)

![1-benzyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4577949.png)

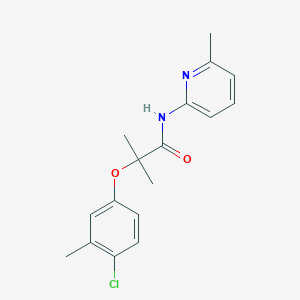

![2,4,6-trimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4577954.png)

![3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4577957.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenoxy)propanamide](/img/structure/B4577972.png)

![N-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-N'-(3,5-dichlorophenyl)urea](/img/structure/B4577980.png)

![N-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4577988.png)

![2-(2-chlorophenyl)-5-{[3-(4-morpholinyl)propyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B4577991.png)

![N-{2-[(2-methylbenzyl)thio]ethyl}-2-nitrobenzenesulfonamide](/img/structure/B4578008.png)

![methyl 2-{[3-(2-bromo-5-ethoxy-4-isopropoxyphenyl)-2-cyanoacryloyl]amino}-5-propyl-3-thiophenecarboxylate](/img/structure/B4578031.png)

![5-({1-[4-(allyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4578044.png)